

# An In-depth Technical Guide to 2-(6-hydroxybenzofuran-3-yl)acetic acid

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## Compound of Interest

Compound Name: 2-(6-hydroxybenzofuran-3-yl)acetic Acid

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## Compound Identification

Identifier	Value
IUPAC Name	2-(6-hydroxy-1-benzofuran-3-yl)acetic acid
CAS Number	69716-04-7
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O <sub>4</sub>
Molecular Weight	192.17 g/mol
Canonical SMILES	C1=CC2=C(C=C1O)OC=C2CC(=O)O
InChI Key	ZEMXZWJZCWCPBM-UHFFFAOYSA-N

## Physicochemical Properties

While experimental data for the specific physicochemical properties of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid are not readily available in the searched literature, predicted values from computational models can provide initial estimates.

Property	Predicted Value	Source
XlogP3	1.4	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	192.042259 g/mol	PubChem[1]
Monoisotopic Mass	192.042259 g/mol	PubChem[1]
Topological Polar Surface Area	66.8 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	14	PubChem[1]

## Synthesis and Experimental Protocols

A detailed, specific experimental protocol for the synthesis of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid was not found in the available literature. However, a general and efficient method for the synthesis of various benzofuran-3-acetic acids has been reported, which can likely be adapted for this specific compound.[2][3][4]

## General Synthetic Approach for Benzofuran-3-acetic Acids

A common strategy involves the reaction of substituted-4-bromomethylcoumarins with aqueous sodium hydroxide at reflux temperature. This method is noted for its good yields, straightforward workup, and lack of need for chromatographic purification.[2][3]

### Logical Workflow for the Synthesis of Benzofuran-3-acetic Acids



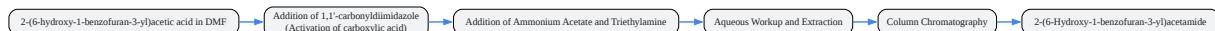
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Caption: General synthetic pathway to benzofuran-3-acetic acids.

## Experimental Protocol for a Related Transformation: Synthesis of 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide from the Corresponding Acid

While a protocol for the synthesis of the acid was not found, a detailed method for the synthesis of its amide derivative has been documented. This provides valuable information on the reactivity of the target compound.[5]

### Experimental Workflow for Amide Synthesis



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Caption: Experimental workflow for the synthesis of the amide derivative.

### Detailed Methodology:[5]

- Reaction Setup: 0.015 mmol of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid is dissolved in 15 ml of N,N-dimethylformamide (DMF) in a round-bottom flask.
- Activation: The solution is cooled to 273 K (0 °C), and 0.023 mmol of 1,1'-carbonyldiimidazole is added. The reaction mixture is stirred for 45 minutes.
- Amination: 0.046 mmol of ammonium acetate and 1 ml of triethylamine are added to the reaction mixture, which is then stirred at room temperature overnight.
- Monitoring: The completion of the reaction is monitored by thin-layer chromatography.
- Workup: Upon completion, the reaction mixture is diluted with ethyl acetate. The organic layer is washed sequentially with water and brine solution.

- Isolation: The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.
- Purification: The crude product is further purified by column chromatography using a mixture of ethyl acetate and petroleum ether (8:2) as the eluent.
- Crystallization: Colorless prisms of the final product are obtained from a solvent system of ethyl acetate and methanol (4:1) at room temperature.

## Biological Activity and Potential Applications

Specific quantitative biological data, such as IC<sub>50</sub> or MIC values, for 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid were not found in the surveyed literature. However, the broader class of benzofuran derivatives is known to exhibit a wide range of pharmacological activities. This suggests that the target compound could be a valuable scaffold for the development of new therapeutic agents.

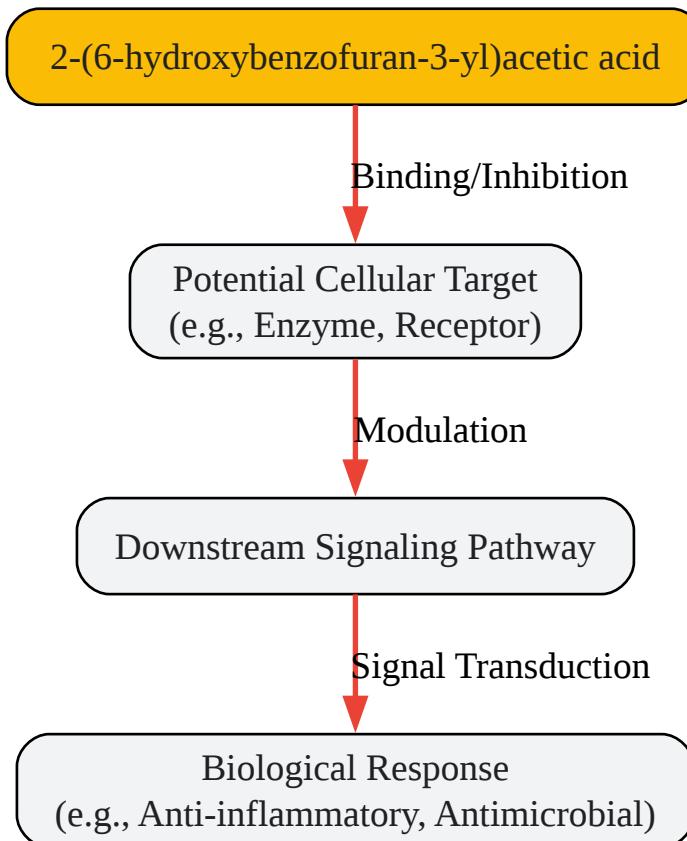
Benzofuran-containing molecules have been investigated for their potential as:

- Antimicrobial and Antifungal Agents: Many benzofuran derivatives have shown activity against various bacterial and fungal strains.[\[6\]](#)
- Anti-inflammatory Agents: The arylalkanoic acid moiety present in the target compound is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[\[2\]](#)
- Enzyme Inhibitors: Certain benzofuran derivatives have been identified as inhibitors of enzymes such as cholinesterases.[\[7\]](#)
- Antiviral Agents: Some benzofurans have demonstrated the ability to act as STING agonists, inducing an antiviral response.[\[8\]](#)

### Potential Signaling Pathway Involvement

Given the biological activities of related benzofuran compounds, 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid could potentially interact with various cellular signaling pathways. However, no specific studies on the mechanism of action or signaling pathway modulation for this particular compound were identified.

## Hypothetical Signaling Pathway Interaction

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Caption: A generalized diagram of potential molecular interactions.

## Future Research Directions

The lack of specific biological data for 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid highlights several avenues for future research:

- **Development of a Specific Synthetic Protocol:** A detailed and optimized synthesis route for this compound would facilitate its availability for further studies.
- **Biological Screening:** The compound should be screened against a panel of biological targets, including various enzymes, receptors, and microbial strains, to identify its primary biological activity.

- Quantitative Assays: Determination of quantitative metrics such as IC<sub>50</sub> and MIC values is crucial to assess the potency of the compound.
- Mechanism of Action Studies: Once a significant biological activity is identified, further research should focus on elucidating the underlying mechanism of action and its effects on cellular signaling pathways.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid would provide valuable insights into the structural features required for its biological activity.

In conclusion, while 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid is a known chemical entity, its biological properties remain largely unexplored. Its structural similarity to other biologically active benzofurans suggests that it is a promising candidate for further investigation in the field of drug discovery and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(6-hydroxybenzofuran-3-yl)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051438#2-6-hydroxybenzofuran-3-yl-acetic-acid-cas-number-and-iupac-name>

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